molecular formula C94H148O42 B2613315 Gleditsioside G CAS No. 225529-55-5

Gleditsioside G

Cat. No.: B2613315
CAS No.: 225529-55-5
M. Wt: 1950.176
InChI Key: PDMGGHDYKYLFRK-PKDVHWSPSA-N
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Description

Gleditsioside G is a triterpenoid saponin compound primarily isolated from the plant Gleditsia sinensis. This compound belongs to the oleanene type of triterpene glycosides and is known for its various pharmacological properties. This compound has a complex molecular structure with the chemical formula C94H148O42 and a molecular weight of 1948.944 g/mol . It has been traditionally used in Chinese medicine for its therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The biosynthesis of Gleditsioside G in Gleditsia sinensis involves several key enzymes, including cytochrome P450 and UDP-glucosyltransferase . The synthetic route typically starts with the formation of the triterpenoid backbone, followed by glycosylation reactions to attach sugar moieties to the aglycone structure. The reaction conditions often involve the use of specific enzymes and cofactors to facilitate these biochemical transformations.

Industrial Production Methods

Industrial production of this compound is primarily achieved through the extraction and purification from Gleditsia sinensis pods. The process involves harvesting the pods, followed by extraction using solvents such as methanol. The extract is then subjected to various chromatographic techniques to isolate and purify this compound .

Chemical Reactions Analysis

Types of Reactions

Gleditsioside G undergoes several types of chemical reactions, including:

    Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, leading to the formation of reduced derivatives.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired transformations.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which may exhibit different pharmacological properties.

Scientific Research Applications

Gleditsioside G has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Gleditsioside G involves its interaction with specific molecular targets and pathways. It is known to modulate various signaling pathways, including those involved in inflammation and cell proliferation. The compound exerts its effects by binding to specific receptors and enzymes, leading to the activation or inhibition of downstream signaling cascades .

Comparison with Similar Compounds

Gleditsioside G is unique among triterpenoid saponins due to its specific glycosylation pattern and pharmacological properties. Similar compounds include other triterpenoid saponins such as:

  • Gleditsioside I
  • Gleditsioside II
  • Gleditsioside III

These compounds share a similar triterpenoid backbone but differ in the number and type of sugar moieties attached. The unique structure of this compound contributes to its distinct biological activities and potential therapeutic applications .

Properties

IUPAC Name

[6-[[4,5-dihydroxy-3-[(2E)-6-hydroxy-2,6-dimethylocta-2,7-dienoyl]oxy-6-methyloxan-2-yl]oxymethyl]-3-[5-[3,5-dihydroxy-4-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-5-hydroxy-4-[(2E)-6-hydroxy-2,6-dimethylocta-2,7-dienoyl]oxyoxan-2-yl] 10-[6-[[4,5-dihydroxy-3-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-5-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C94H148O42/c1-16-89(11,117)26-18-20-40(3)76(114)130-72-61(105)51(39-124-84-74(63(107)56(100)42(5)125-84)131-77(115)41(4)21-19-27-90(12,118)17-2)128-85(75(72)135-81-68(112)64(108)70(43(6)126-81)132-80-69(113)71(49(98)37-121-80)133-78-65(109)57(101)46(95)34-119-78)136-86(116)94-31-30-87(7,8)32-45(94)44-22-23-53-91(13)28-25-55(88(9,10)52(91)24-29-92(53,14)93(44,15)33-54(94)99)129-82-67(111)62(106)60(104)50(127-82)38-123-83-73(59(103)48(97)36-122-83)134-79-66(110)58(102)47(96)35-120-79/h16-17,20-22,42-43,45-75,78-85,95-113,117-118H,1-2,18-19,23-39H2,3-15H3/b40-20+,41-21+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDMGGHDYKYLFRK-PKDVHWSPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC(=O)C34CCC(CC3C5=CCC6C7(CCC(C(C7CCC6(C5(CC4O)C)C)(C)C)OC8C(C(C(C(O8)COC9C(C(C(CO9)O)O)OC1C(C(C(CO1)O)O)O)O)O)O)C)(C)C)OC1C(C(C(C(O1)C)OC1C(C(C(CO1)O)OC1C(C(C(CO1)O)O)O)O)O)O)OC(=O)C(=CCCC(C)(C=C)O)C)O)OC(=O)C(=CCCC(C)(C=C)O)C)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC(=O)C34CCC(CC3C5=CCC6C7(CCC(C(C7CCC6(C5(CC4O)C)C)(C)C)OC8C(C(C(C(O8)COC9C(C(C(CO9)O)O)OC1C(C(C(CO1)O)O)O)O)O)O)C)(C)C)OC1C(C(C(C(O1)C)OC1C(C(C(CO1)O)OC1C(C(C(CO1)O)O)O)O)O)O)OC(=O)/C(=C/CCC(C)(C=C)O)/C)O)OC(=O)/C(=C/CCC(C)(C=C)O)/C)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C94H148O42
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1950.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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